molecular formula C26H27N3O4 B242491 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione

Cat. No.: B242491
M. Wt: 445.5 g/mol
InChI Key: XQBAACWOKKTCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, this compound has been shown to inhibit B-cell receptor signaling, reduce the production of pro-inflammatory cytokines, and modulate the tumor microenvironment. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione as a cancer therapy. One potential application is in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which could enhance the anti-tumor activity of this compound. Another direction is the development of this compound as a treatment for other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Finally, further studies are needed to optimize the dosing and administration of this compound in clinical settings, and to evaluate its safety and efficacy in larger patient populations.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzene to form the intermediate 1-(2,4-dimethoxyphenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form the final product, this compound.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In CLL, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in CLL cells. In NHL, this compound has been shown to inhibit tumor growth and improve survival in mouse models of the disease. This compound is currently being evaluated in clinical trials as a potential treatment for CLL and NHL.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenylpiperazine-2,5-dione

InChI

InChI=1S/C26H27N3O4/c1-27(2)19-12-10-18(11-13-19)25-26(31)28(22-15-14-21(32-3)16-23(22)33-4)17-24(30)29(25)20-8-6-5-7-9-20/h5-16,25H,17H2,1-4H3

InChI Key

XQBAACWOKKTCER-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.